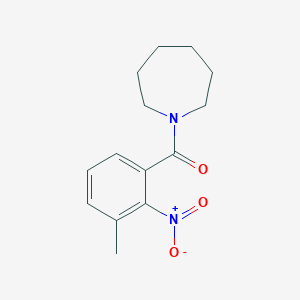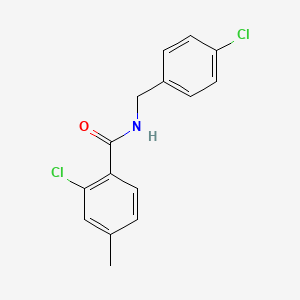methanone](/img/structure/B5755394.png)
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the inhibition of protein kinases through the binding of the compound to the kinase's active site. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is its specificity for certain protein kinases, making it a valuable tool for investigating their function. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone. One potential area of investigation is its use as a therapeutic agent for various diseases, particularly those involving protein kinase dysregulation. Another area of research could focus on the development of more potent and selective analogs of this compound, which could have even greater utility as research tools and potential therapeutics. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the reaction of 4-methylphenyl isocyanide with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminopropane to yield the final product. This synthesis method has been optimized over the years to improve yield and purity of the compound.
Applications De Recherche Scientifique
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell division, metabolism, and signaling. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for investigating their function.
Propriétés
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-2-6-13(7-3-11)20-10-19-17(18)15(20)16(22)12-4-8-14(9-5-12)21(23)24/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQBSSPUCSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6048416 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)



